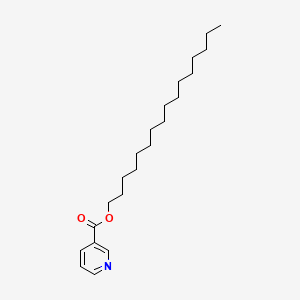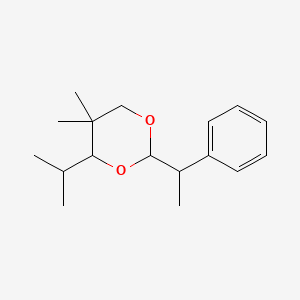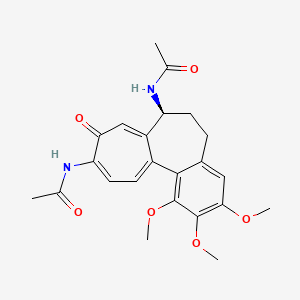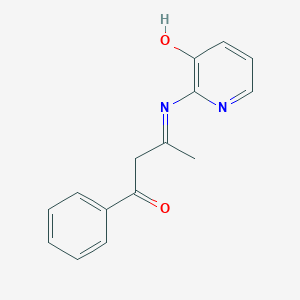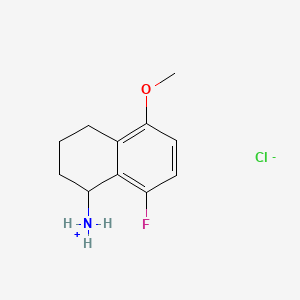
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride is a chemical compound with a complex structure that includes a naphthylamine core, tetrahydro modifications, and additional functional groups such as fluorine and methoxy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 1-naphthylamine.
Tetrahydro Modification: Hydrogenation of the naphthylamine to introduce tetrahydro modifications.
Fluorination and Methoxylation: Introduction of fluorine and methoxy groups through specific reagents and conditions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso or nitro compounds using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-: Lacks the fluorine and methoxy groups.
1-Naphthylamine, 1,2,3,4-tetrahydro-5-methoxy-: Lacks the fluorine group.
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-: Lacks the methoxy group.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride is unique due to the combination of fluorine and methoxy groups, which may confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64037-94-1 |
|---|---|
Formule moléculaire |
C11H15ClFNO |
Poids moléculaire |
231.69 g/mol |
Nom IUPAC |
(8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13;/h5-6,9H,2-4,13H2,1H3;1H |
Clé InChI |
VUEGKPKIAXGXEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCCC(C2=C(C=C1)F)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)


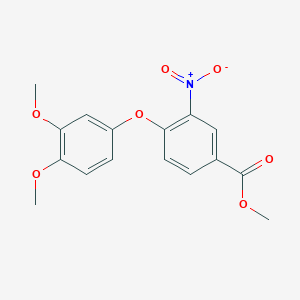
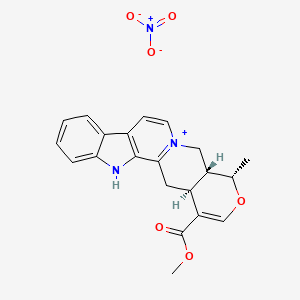
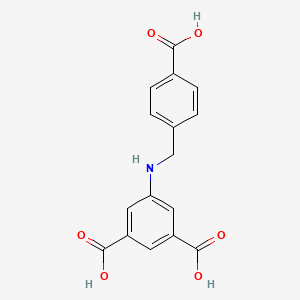
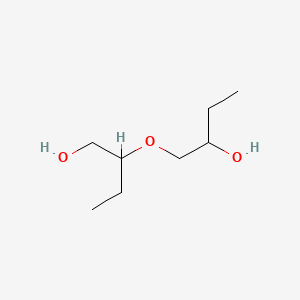
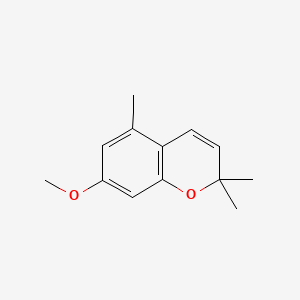
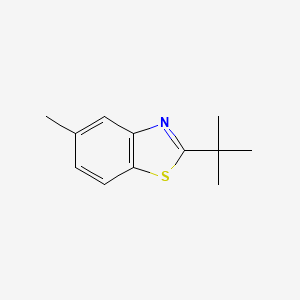
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
